molecular formula C17H19NO B8500673 4-Benzhydrylmorpholine

4-Benzhydrylmorpholine

Cat. No.: B8500673
M. Wt: 253.34 g/mol
InChI Key: BVAGWPQUSZNDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzhydrylmorpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzhydryl (diphenylmethyl) group attached to a morpholine ring, a structural motif found in various bioactive molecules . Compounds within this class have been investigated for their potential pharmacological properties. Related benzhydryl-morpholine derivatives, such as 3-Benzhydrylmorpholine, were historically developed for their stimulant and anorectic (appetite-suppressant) effects, indicating the potential of this chemical scaffold to interact with central nervous system targets . The benzhydryl group is a privileged structure in drug discovery, often contributing to a molecule's ability to bind to protein targets and is present in compounds with a range of activities, including anti-inflammatory effects . As such, this compound serves as a valuable synthetic intermediate or building block for researchers designing and developing novel therapeutic agents. It can be used in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies to explore new pharmacological pathways. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-benzhydrylmorpholine

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)18-11-13-19-14-12-18/h1-10,17H,11-14H2

InChI Key

BVAGWPQUSZNDGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key morpholine derivatives and their substituents are compared below:

Compound Name Substituent(s) Molecular Weight Key Applications/Activities References
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl 236.24 g/mol Anticancer intermediate
4-(2-Chlorobenzyl)morpholine 2-Chlorobenzyl 211.69 g/mol Cytochrome P450 2A13 inhibition
4-Methylmorpholine Methyl 101.15 g/mol Solvent, catalyst in organic synthesis
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Bromothiadiazole 299.17 g/mol Research applications (unspecified)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Chloroquinoline-pyrrolidine 361.87 g/mol Research applications (unspecified)

Key Observations :

  • Substituent Impact on Bioactivity :
    • Nitro Groups : 4-(4-Nitrobenzyl)morpholine derivatives are highlighted for anticancer activity, likely due to nitro groups enhancing electrophilicity and interaction with biological targets .
    • Halogenated Benzyl Groups : Chloro- and bromo-substituted benzylmorpholines (e.g., 4-(2-chlorobenzyl)morpholine) exhibit selective inhibition of cytochrome P450 enzymes, critical in chemoprevention strategies .
  • Steric and Electronic Effects :
    • Bulky substituents (e.g., benzhydryl) may enhance binding affinity but reduce solubility. For instance, 4-Methylmorpholine, with a small methyl group, is primarily used as a solvent due to its low molecular weight and high polarity .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Nitro-substituted morpholine derivatives are intermediates in drugs targeting tyrosine kinases and other oncogenic pathways .
  • Enzyme Inhibition: Halogenated analogs like 4-(2-chlorobenzyl)morpholine show promise in inhibiting lung-specific cytochrome P450 isoforms, reducing activation of procarcinogens .
  • Industrial Use : Simpler derivatives like 4-Methylmorpholine serve as catalysts in polyurethane production, emphasizing the role of substituents in dictating application .

Q & A

Q. What are the recommended protocols for synthesizing 4-Benzhydrylmorpholine derivatives, and how can reaction conditions be optimized?

Synthesis of this compound analogs typically involves alkylation or substitution reactions on the morpholine ring. For example:

  • MiniBlock® synthesis : Benzylmorpholine analogs (e.g., 4-(2-chlorobenzyl)morpholine) are synthesized using automated parallel reactors to screen reaction parameters, ensuring reproducibility and scalability .
  • Solvent and catalyst optimization : Reactions often employ polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to enhance nucleophilic substitution efficiency. Temperature control (60–100°C) is critical to minimize side reactions .

Q. Example Conditions Table :

DerivativeSolventCatalyst/BaseTemp (°C)Yield (%)Source
4-(2-Chlorobenzyl)morpholineDMFK₂CO₃8075–85
4-Benzyl-2-vinylmorpholineToluenePd(OAc)₂11060–70

Q. What safety protocols should be followed when handling this compound-related compounds?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromomethyl derivatives) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from variations in assay conditions or compound purity. Methodological steps include:

  • Reproducibility checks : Replicate experiments using standardized protocols (e.g., fixed enzyme concentrations, pH buffers) .
  • Analytical validation : Confirm compound purity (>95%) via HPLC or NMR prior to assays .
  • Meta-analysis : Compare data across studies while accounting for variables like cell lines (e.g., lung CYP2A13 vs. liver isoforms) .

Q. What strategies are used to elucidate structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?

  • Molecular docking : Computational modeling identifies key interactions (e.g., hydrogen bonding with CYP2A13 active sites) .
  • Kinetic studies : Measure inhibition constants (Kᵢ) to assess substituent effects (e.g., chloro vs. methyl groups on benzyl rings) .
  • Spectral analysis : NMR and X-ray crystallography confirm stereochemistry and conformational stability, which influence binding affinity .

Q. Example SAR Findings :

Substituent PositionBiological Activity (IC₅₀, μM)Key Interaction
2-Chlorobenzyl0.8 ± 0.1 (CYP2A13)Halogen bonding
4-Methoxybenzyl5.2 ± 0.3 (CYP2A13)Hydrophobic

Q. How can researchers address ethical and data-sharing challenges when studying this compound derivatives in biomedical contexts?

  • De-identification : Apply "de facto anonymization" to patient-derived data by removing identifiers while retaining biochemical relevance .
  • Mixed methods : Combine quantitative (e.g., enzyme kinetics) and qualitative (e.g., clinical observations) data to enrich analysis .
  • Compliance : Adhere to GDPR/IRB guidelines for open-data repositories, ensuring transparency without compromising privacy .

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